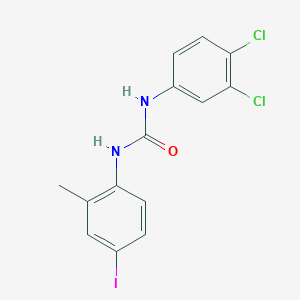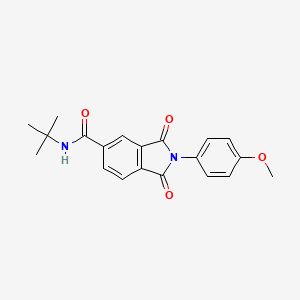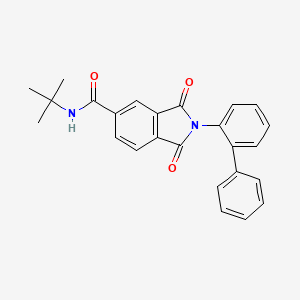
N-(3,4-dichlorophenyl)-N'-(4-iodo-2-methylphenyl)urea
Overview
Description
N-(3,4-dichlorophenyl)-N'-(4-iodo-2-methylphenyl)urea, also known as DCPIB, is a chemical compound that has been widely studied for its potential applications in scientific research. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs), which are ion channels that play a critical role in cell volume regulation and homeostasis.
Mechanism of Action
N-(3,4-dichlorophenyl)-N'-(4-iodo-2-methylphenyl)urea selectively inhibits VRACs by blocking the channel pore. VRACs are heteromeric complexes composed of LRRC8A and other LRRC8 family members. This compound binds to the LRRC8A subunit and prevents ion flux through the channel. This leads to cell swelling and apoptosis in cancer cells, and neuronal hyperexcitability and neurodegeneration in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and enhances the cytotoxic effects of chemotherapy drugs. In the nervous system, this compound reduces neuronal excitability, protects against ischemic injury, and promotes axonal regeneration. In the cardiovascular system, this compound reduces cardiac arrhythmias and protects against ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
N-(3,4-dichlorophenyl)-N'-(4-iodo-2-methylphenyl)urea has several advantages for lab experiments. It is a highly selective inhibitor of VRACs, which allows for specific modulation of cell volume regulation and homeostasis. It is also relatively stable and easy to handle in the laboratory. However, this compound has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, the effects of this compound on other ion channels and transporters are not well understood, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-(3,4-dichlorophenyl)-N'-(4-iodo-2-methylphenyl)urea. One area of interest is the development of more potent and selective VRAC inhibitors. This could lead to the discovery of new therapeutic targets for cancer, neurological disorders, and cardiovascular diseases. Another area of interest is the investigation of the effects of this compound on other ion channels and transporters. This could provide insights into the mechanisms underlying cell volume regulation and homeostasis. Finally, the use of this compound in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce its toxicity.
Scientific Research Applications
N-(3,4-dichlorophenyl)-N'-(4-iodo-2-methylphenyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to inhibit VRACs in various cell types, including cancer cells, neurons, and cardiac cells. VRACs are involved in a wide range of physiological processes, including cell volume regulation, apoptosis, and migration. Therefore, this compound has been investigated for its potential therapeutic applications in cancer, neurological disorders, and cardiovascular diseases.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-iodo-2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2IN2O/c1-8-6-9(17)2-5-13(8)19-14(20)18-10-3-4-11(15)12(16)7-10/h2-7H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDCWMXVIZFHHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-di-tert-butyl-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B3567183.png)

![5,5'-oxybis[2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3567206.png)


![N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-nitrobenzamide](/img/structure/B3567235.png)
![6,7-dimethoxy-1-(3-nitrophenyl)-2',3',5',6'-tetrahydro-3H-spiro[isoquinoline-4,4'-pyran]](/img/structure/B3567238.png)
![2-hydrazino-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3567243.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3567247.png)
![4-{[4-(4-nitrophenoxy)phenyl]sulfonyl}morpholine](/img/structure/B3567252.png)
![N-(4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3567261.png)
![N-(4-{[(2-bromophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3567267.png)
![N-benzyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3567279.png)
![2-({[4-(benzyloxy)phenyl]amino}methyl)-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3567282.png)
